1-Bromo-2-ethynyl-4-isopropoxybenzene
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Overview
Description
1-Bromo-2-ethynyl-4-isopropoxybenzene is an organic compound with the molecular formula C11H11BrO. It is a derivative of benzene, featuring a bromine atom, an ethynyl group, and an isopropoxy group attached to the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-ethynyl-4-isopropoxybenzene can be synthesized through several methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of a bromoarene with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Electrophilic Aromatic Substitution:
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-ethynyl-4-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkanes.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Used in Sonogashira coupling reactions.
Oxidizing Agents: Used for oxidation reactions.
Reducing Agents: Used for reduction reactions.
Major Products
Substituted Benzene Derivatives: Formed through substitution reactions.
Carbonyl Compounds: Formed through oxidation reactions.
Alkanes: Formed through reduction reactions.
Scientific Research Applications
1-Bromo-2-ethynyl-4-isopropoxybenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of new materials with unique properties.
Pharmaceutical Research: As a building block in the synthesis of potential drug candidates.
Chemical Biology: In the study of biological processes and the development of chemical probes.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethynyl-4-isopropoxybenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can undergo substitution reactions, while the ethynyl group can participate in coupling reactions. These reactions allow the compound to interact with various molecular targets and pathways, facilitating the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-ethynyl-4-methylbenzene: Similar structure but with a methyl group instead of an isopropoxy group.
1-Bromo-2-ethynylbenzene: Lacks the isopropoxy group, making it less complex.
1-Bromo-4-ethynyl-2-isopropoxybenzene: Similar structure but with different positions of the functional groups.
Uniqueness
1-Bromo-2-ethynyl-4-isopropoxybenzene is unique due to the presence of both an ethynyl group and an isopropoxy group on the benzene ring. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical reactions, making it valuable in organic synthesis and research applications.
Properties
IUPAC Name |
1-bromo-2-ethynyl-4-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-4-9-7-10(13-8(2)3)5-6-11(9)12/h1,5-8H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHRBJCEDVRVBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Br)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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